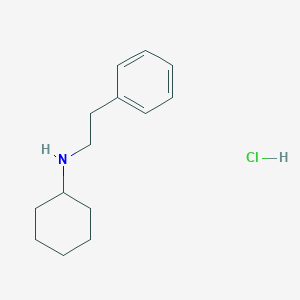

N-(2-Phenylethyl)cyclohexanamine hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-(2-phenylethyl)cyclohexanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N.ClH/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14;/h1,3-4,7-8,14-15H,2,5-6,9-12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGVGCWIMGWPEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Putative Mechanism of Action of N-(2-Phenylethyl)cyclohexanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Phenylethyl)cyclohexanamine hydrochloride is a synthetic compound featuring a phenylethylamine backbone N-substituted with a cyclohexyl group. While direct pharmacological studies on this specific molecule are not extensively available in peer-reviewed literature, its structural components suggest a potential for interaction with key neurological pathways. The phenylethylamine scaffold is a well-established pharmacophore found in a wide array of psychoactive substances and therapeutics that modulate monoaminergic systems. Concurrently, the cyclohexanamine moiety is a feature of various biologically active compounds. This technical guide synthesizes information from structurally related molecules to propose a putative mechanism of action for this compound and outlines a comprehensive experimental strategy to elucidate its precise pharmacological profile.

Introduction and Structural Rationale

This compound possesses a unique hybrid structure that implies a potential for a complex pharmacological profile. The core structure is comprised of:

-

A Phenylethylamine Moiety: This structural backbone is famously present in endogenous neurotransmitters like dopamine and norepinephrine, as well as in a broad class of synthetic compounds that act as central nervous system stimulants, hallucinogens, and antidepressants. These compounds frequently target monoamine transporters (dopamine transporter - DAT, norepinephrine transporter - NET, and serotonin transporter - SERT) and G-protein coupled receptors (GPCRs) such as dopamine, serotonin, and adrenergic receptors.[1][2]

-

An N-Cyclohexyl Substitution: The addition of a bulky, lipophilic cyclohexyl group to the nitrogen atom can significantly influence the compound's affinity and selectivity for various molecular targets compared to its parent phenylethylamine. Structure-activity relationship (SAR) studies on phenylethylamine derivatives have shown that N-substitution can dramatically alter pharmacological activity.[3][4] For instance, N-benzyl substitution on certain phenethylamines is known to enhance potency at serotonin 5-HT2A receptors.[3] While a cyclohexyl group is not a benzyl group, its steric and electronic properties will undoubtedly play a crucial role in receptor and transporter interactions.

Given this structural amalgamation, a primary hypothesis is that this compound functions as a modulator of monoaminergic systems. A secondary, less direct, line of inquiry could also consider its structural similarity to arylcyclohexylamines, a class of compounds known for their N-methyl-D-aspartate (NMDA) receptor antagonism.[5][6]

Proposed (Hypothetical) Mechanism of Action

Based on the aforementioned structural analysis, the most probable mechanism of action for this compound involves the modulation of monoamine neurotransmission. The primary molecular targets are likely to be monoamine transporters and/or G-protein coupled receptors.

Interaction with Monoamine Transporters

A plausible hypothesis is that this compound acts as an inhibitor of DAT, NET, and/or SERT, thereby increasing the synaptic concentration of their respective neurotransmitters. The phenylethylamine core is a known substrate and/or inhibitor for these transporters.[7] The N-cyclohexyl group would influence the binding affinity and selectivity for each transporter subtype.

G-Protein Coupled Receptor (GPCR) Agonism/Antagonism

Alternatively, or in conjunction with transporter activity, the compound may exhibit direct agonist or antagonist activity at various GPCRs. Key candidates include:

-

Dopamine Receptors (D1-D5): Modulation of these receptors could lead to a range of effects on motor control, motivation, and cognition.

-

Serotonin Receptors (5-HT1A, 5-HT2A/2C, etc.): Interaction with these receptors is a hallmark of many psychoactive phenylethylamines and could mediate effects on mood, perception, and anxiety.[8][9]

-

Adrenergic Receptors (α1, α2, β1, β2): Activity at these receptors could influence cardiovascular function and arousal.[10]

-

Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamine and its derivatives are known agonists of TAAR1, a receptor involved in regulating monoaminergic systems.[2]

The following diagram illustrates the potential signaling pathways that could be modulated by this compound.

Caption: Putative signaling pathways modulated by this compound.

Experimental Protocols for Mechanism of Action Elucidation

To validate the hypothesized mechanisms of action, a systematic and multi-faceted experimental approach is required.

In Vitro Assays

Objective: To determine the binding affinity of this compound for a panel of monoamine receptors and transporters.

Methodology: Radioligand binding assays are the gold standard for this purpose.[11]

Step-by-Step Protocol (Example for Dopamine D2 Receptor):

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells stably expressing the human dopamine D2 receptor.

-

Harvest cells and homogenize in a lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a fixed concentration of a high-affinity radioligand for the D2 receptor (e.g., [³H]-spiperone).

-

Add increasing concentrations of this compound.

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled D2 antagonist).

-

Incubate at room temperature to allow binding to reach equilibrium.

-

-

Detection and Data Analysis:

-

Harvest the membranes onto filter mats using a cell harvester.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC50 value (concentration of the compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

This protocol should be repeated for a comprehensive panel of receptors (dopamine, serotonin, adrenergic subtypes) and transporters (DAT, NET, SERT).

Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified target receptors.

Methodology: For GPCRs, functional assays can measure downstream signaling events such as changes in intracellular calcium levels or cAMP production.[12][13][14]

Step-by-Step Protocol (Example for a Gq-coupled Receptor using a Calcium Mobilization Assay):

-

Cell Preparation:

-

Culture cells expressing the target receptor (e.g., CHO cells expressing the 5-HT2A receptor).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

-

Assay Performance:

-

Add varying concentrations of this compound to the cells.

-

Measure the fluorescence intensity over time using a plate reader with fluorescence detection capabilities. An increase in fluorescence indicates an increase in intracellular calcium, suggesting agonist activity.

-

To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist for the receptor. A decrease in the agonist-induced signal indicates antagonism.

-

-

Data Analysis:

-

Plot the change in fluorescence against the compound concentration to generate a dose-response curve.

-

Calculate the EC50 (for agonists) or IC50 (for antagonists).

-

The following diagram illustrates a typical experimental workflow for in vitro characterization.

Caption: Experimental workflow for in vitro characterization.

Objective: To assess if the compound inhibits the activity of MAO-A or MAO-B, as this is a common activity for some phenylethylamine derivatives.[15][16]

Methodology: A fluorometric or chemiluminescent assay using a specific MAO substrate.

Step-by-Step Protocol:

-

Reaction Setup:

-

In a microplate, combine recombinant human MAO-A or MAO-B enzyme with varying concentrations of this compound.

-

Include positive controls (known MAO inhibitors like clorgyline for MAO-A and selegiline for MAO-B) and negative controls (vehicle).

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding a suitable substrate (e.g., kynuramine) and a detection reagent.

-

Incubate at 37°C.

-

-

Detection and Analysis:

-

Measure the fluorescence or luminescence signal.

-

Calculate the percent inhibition for each concentration of the test compound.

-

Determine the IC50 value.

-

In Vivo Studies

Objective: To investigate the physiological and behavioral effects of this compound in animal models.

Methodology: A battery of behavioral tests can be employed to assess stimulant, antidepressant-like, and other psychoactive effects.

Examples of In Vivo Experiments:

-

Locomotor Activity: To assess stimulant or sedative effects.[17]

-

Forced Swim Test/Tail Suspension Test: To evaluate potential antidepressant-like activity.

-

Drug Discrimination Studies: To compare the subjective effects of the compound to known drugs (e.g., stimulants, hallucinogens).

-

Microdialysis: To measure changes in extracellular levels of dopamine, norepinephrine, and serotonin in specific brain regions following drug administration.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of in vitro data that could be generated from the described experiments.

| Target | Assay Type | Radioligand/Substrate | Ki (nM) | EC50/IC50 (nM) | Activity |

| DAT | Binding | [³H]-WIN 35,428 | 150 | - | - |

| NET | Binding | [³H]-Nisoxetine | 85 | - | - |

| SERT | Binding | [³H]-Citalopram | 500 | - | - |

| D2 Receptor | Binding | [³H]-Spiperone | 250 | - | - |

| 5-HT2A Receptor | Binding | [³H]-Ketanserin | 50 | - | - |

| 5-HT2A Receptor | Functional (Ca²⁺) | - | - | 120 | Partial Agonist |

| MAO-A | Inhibition | Kynuramine | - | >10,000 | Inactive |

| MAO-B | Inhibition | Kynuramine | - | >10,000 | Inactive |

Conclusion

The mechanism of action of this compound remains to be definitively elucidated through rigorous experimental investigation. However, based on its chemical structure, it is highly probable that this compound interacts with the monoaminergic system. The proposed experimental workflow, encompassing in vitro binding and functional assays followed by in vivo behavioral and neurochemical studies, provides a comprehensive framework for characterizing its pharmacological profile. The insights gained from such studies will be crucial for understanding its potential therapeutic applications and toxicological properties.

References

-

Substituted phenethylamine. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

-

Kim, K., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 459-468. [Link]

-

Halberstadt, A. L., et al. (2013). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of Medicinal Chemistry, 56(24), 9938-9954. [Link]

-

Beregi, S. L., & Duhault, J. (1977). Structure-anorectic activity relationships in substituted phenethylamines. Arzneimittel-Forschung, 27(1), 116-118. [Link]

-

Robinet, E., et al. (1987). Synthesis and cardiovascular activity of a new series of cyclohexylaralkylamine derivatives related to perhexiline. Journal of Medicinal Chemistry, 30(8), 1431-1437. [Link]

-

Elder, J. R., et al. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Journal of Visualized Experiments, (124), 55734. [Link]

-

Simões, R. D. S., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 16(2), 241. [Link]

-

Phenethylamine. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

-

Gardner, A., et al. (2023). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science, 136(1), jcs260593. [Link]

-

Arylcyclohexylamine. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

-

Kaczor, A. A., et al. (2021). Computational and experimental approaches to probe GPCR activation and signaling. International Journal of Molecular Sciences, 22(16), 8889. [Link]

-

Hossain, M., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 459-468. [Link]

-

Caers, J., et al. (2022). G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. JoVE. [Link]

-

Dolder, P. C., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Pharmaceuticals, 15(12), 1540. [Link]

-

Kim, Y., et al. (2018). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 26(5), 489-498. [Link]

-

Cyclohexanamine. (n.d.). Ataman Kimya. Retrieved January 14, 2026, from [Link]

-

Isberg, V., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. ACS Chemical Neuroscience, 4(11), 1448-1458. [Link]

-

Sabelli, H. C., et al. (2015). Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms. Medical Journal of Therapeutics, 1(1), 1-13. [Link]

-

Kim, Y., et al. (2018). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. ResearchGate. [Link]

-

Montanari, S., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 686. [Link]

-

Kim, Y., et al. (2018). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. KoreaScience. [Link]

-

Miyata, T., et al. (1969). Pharmacological characteristics of cyclohexylamine, one of metabolites of cyclamate. Life Sciences, 8(15), 843-853. [Link]

-

Szpakowska, M., et al. (2022). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Frontiers in Endocrinology, 13, 1008083. [Link]

-

Ullah, H., et al. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 26(11), 3299. [Link]

-

Lee, J. H., et al. (2023). Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library. ACS Pharmacology & Translational Science, 6(12), 1913-1921. [Link]

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Retrieved January 14, 2026, from [Link]

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Phenethylamine - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-anorectic activity relationships in substituted phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

- 6. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 10. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.biologists.com [journals.biologists.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 17. Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(2-Phenylethyl)cyclohexanamine Hydrochloride (CAS 197357-53-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological significance of N-(2-Phenylethyl)cyclohexanamine Hydrochloride, registered under CAS number 197357-53-2. This document is intended to serve as a foundational resource for researchers engaged in chemical synthesis, drug discovery, and pharmacological evaluation. Given the limited publicly available data for this specific molecule, this guide synthesizes direct information with well-established principles from related chemical classes to provide a robust and practical framework for scientific inquiry.

Chemical Identity and Molecular Structure

This compound is a secondary amine salt. The core structure consists of a cyclohexane ring and a phenylethyl group attached to a central nitrogen atom. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a desirable characteristic for many research applications.

The IUPAC name for this compound is N-(2-phenylethyl)cyclohexanamine;hydrochloride.[1] It is also known by synonyms such as BENZENEETHANAMINE, N-CYCLOHEXYL-, HYDROCHLORIDE.[1]

Molecular Structure:

The chemical structure comprises a cyclohexyl moiety and a phenylethyl moiety bound to a secondary amine.

Structural Elucidation Workflow:

The structural confirmation of this compound would typically rely on a combination of spectroscopic techniques.

Caption: Workflow for Synthesis and Structural Confirmation.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 197357-53-2 | [1] |

| Molecular Formula | C14H22ClN | [1] |

| Molecular Weight | 239.78 g/mol | [1] |

| Purity | 95% | [1] |

| Physical State | Not available | [1] |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Solubility | Not available | [1] |

| Chemical Stability | Stable under recommended temperatures and pressures. | [1] |

Synthesis Methodology: Reductive Amination

A common and efficient method for the synthesis of N-substituted cyclohexylamines is the reductive amination of cyclohexanone. This process involves the reaction of a ketone (cyclohexanone) with an amine (2-phenylethylamine) to form an imine intermediate, which is then reduced in situ to the desired secondary amine.

Proposed Synthetic Pathway:

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of N-(2-Phenylethyl)cyclohexanamine

This guide provides a comprehensive technical overview of the molecular structure and conformational landscape of N-(2-Phenylethyl)cyclohexanamine. It is intended for researchers, scientists, and professionals in drug development who are engaged with phenethylamine derivatives and require a deep understanding of their three-dimensional architecture. This document synthesizes established principles of conformational analysis with detailed methodologies for experimental and computational characterization.

Introduction: The Structural Significance of N-(2-Phenylethyl)cyclohexanamine

N-(2-Phenylethyl)cyclohexanamine is a secondary amine that incorporates two key pharmacophoric fragments: a phenylethylamine moiety and a cyclohexylamine scaffold. The phenylethylamine core is characteristic of many neurotransmitters and psychoactive compounds, playing a crucial role in their interaction with biological targets. The cyclohexyl group, a bulky and lipophilic substituent, significantly influences the molecule's steric profile and pharmacokinetic properties.

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and the dynamic equilibrium between its accessible conformations. For a flexible molecule like N-(2-Phenylethyl)cyclohexanamine, understanding the preferred spatial arrangement of its constituent parts is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of new derivatives with enhanced potency and selectivity. This guide will delve into the conformational intricacies of this molecule, providing a framework for its comprehensive analysis.

Deconstructing the Conformational Complexity

The overall conformation of N-(2-Phenylethyl)cyclohexanamine is determined by the interplay of several rotational and inversional degrees of freedom. To simplify the analysis, we can consider the conformational preferences of its two primary components: the N-substituted cyclohexylamine ring and the flexible phenylethyl side chain.

The Cyclohexylamine Moiety: Chair Conformation and Substituent Orientation

The cyclohexane ring predominantly adopts a strain-free chair conformation . In this conformation, the substituents on each carbon atom can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the approximate plane of the ring).

For N-(2-Phenylethyl)cyclohexanamine, the key considerations are the orientation of the bulky phenylethyl group and the nitrogen's lone pair of electrons. Due to steric hindrance, large substituents on a cyclohexane ring strongly prefer the more spacious equatorial position. Therefore, it is highly probable that the N-(2-phenylethyl) group will reside in the equatorial position to minimize steric strain. This leads to two possible chair conformers in equilibrium, differing in the orientation of the nitrogen's lone pair (axial vs. equatorial). The energy barrier for nitrogen inversion is typically low, leading to a rapid equilibrium between these two forms at room temperature.

The Phenylethylamine Side Chain: The Gauche vs. Anti Conundrum

The flexibility of the phenylethyl side chain is primarily governed by the rotation around the Cα-Cβ and Cβ-N bonds. The most significant conformational aspect of the phenylethylamine fragment is the equilibrium between the gauche (folded) and anti (extended) conformations with respect to the C-C-N-C dihedral angle.

Computational and spectroscopic studies on 2-phenethylamine have revealed that in the gas phase, the gauche conformer is surprisingly stable, and in some cases, even more stable than the anti conformer.[1][2] This stability is attributed to a weak, non-covalent interaction between the amine's lone pair or N-H bond and the π-electron system of the aromatic ring (an N-H···π interaction).[1]

In N-(2-Phenylethyl)cyclohexanamine, this equilibrium will be influenced by the steric bulk of the cyclohexyl group and the solvent environment. The interplay between the stabilizing N-H···π interaction in the gauche form and the potential for steric clashes with the cyclohexyl ring makes the conformational preference of this side chain a critical point of investigation.

The combination of the cyclohexyl chair conformations and the phenylethyl side-chain rotamers leads to a complex potential energy surface with several possible low-energy conformers. The following diagram illustrates the primary conformational questions for this molecule.

Caption: Key Conformational Equilibria in N-(2-Phenylethyl)cyclohexanamine.

Methodologies for Conformational Elucidation

A multi-pronged approach combining computational modeling and experimental spectroscopic techniques is essential for a thorough conformational analysis of N-(2-Phenylethyl)cyclohexanamine.

Computational Chemistry: Mapping the Potential Energy Surface

Computational methods are invaluable for exploring the conformational landscape, identifying stable conformers, and estimating their relative energies. Density Functional Theory (DFT) is a powerful and widely used method for such studies.

Workflow for Computational Conformational Analysis:

Caption: A typical workflow for the computational conformational analysis.

Detailed Protocol for DFT-Based Conformational Analysis:

-

Initial Structure Generation: Generate an initial 3D structure of N-(2-Phenylethyl)cyclohexanamine using molecular building software.

-

Conformational Search: Perform a systematic or stochastic conformational search using a computationally inexpensive method like molecular mechanics (e.g., with the MMFF94 force field) to explore the rotational space of the flexible bonds and identify a set of low-energy conformers.

-

DFT Geometry Optimization: Subject the low-energy conformers from the molecular mechanics search to full geometry optimization using a reliable DFT functional and basis set, for instance, B3LYP with the 6-31G(d) basis set. This will refine the structures of the potential energy minima.

-

Vibrational Frequency Calculations: For each optimized structure, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide thermodynamic data (zero-point vibrational energy, thermal corrections) necessary for computing relative free energies.

-

Single-Point Energy Refinement: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a higher level of theory, such as the M06-2X functional with a larger basis set like 6-311+G(d,p).[3]

-

Inclusion of Solvent Effects: Since conformational equilibria can be solvent-dependent, it is crucial to include the effects of a solvent using a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

-

Analysis: Analyze the final optimized structures, their relative energies (Gibbs free energies), and key dihedral angles. The relative populations of the conformers at a given temperature can be estimated using the Boltzmann distribution.

Experimental Verification: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful experimental technique for studying the conformation of molecules in solution. Several NMR parameters are sensitive to the molecule's three-dimensional structure.[4]

Key NMR Experiments for Conformational Analysis:

-

¹H NMR Chemical Shifts: The chemical shifts of the protons, particularly those on the cyclohexane ring, can provide clues about their axial or equatorial orientation.

-

³J-Coupling Constants: The vicinal (three-bond) proton-proton coupling constants (³JHH) are related to the dihedral angle between the coupled protons through the Karplus equation. Measuring these coupling constants in the cyclohexane ring and the ethyl linker can provide valuable information about the ring's conformation and the side chain's rotamer populations.

-

Nuclear Overhauser Effect (NOE): NOE is a through-space interaction between protons that are close to each other (typically < 5 Å). 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal proximities between protons on the cyclohexyl ring and the phenylethyl moiety, providing direct evidence for the preferred conformation. For instance, an NOE between a proton on the phenyl ring and a proton on the cyclohexyl ring would be strong evidence for a folded, gauche-like conformation.

Detailed Protocol for NMR-Based Conformational Analysis:

-

Sample Preparation: Dissolve a pure sample of N-(2-Phenylethyl)cyclohexanamine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration appropriate for the desired NMR experiments (typically 5-10 mg in 0.5-0.7 mL).

-

Data Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum to identify all proton resonances.

-

Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish proton-proton spin-spin coupling networks and aid in resonance assignment.

-

Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon atom.

-

Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.

-

Acquire a 2D NOESY or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum with an appropriate mixing time (e.g., 300-800 ms for NOESY) to observe through-space correlations.

-

-

Data Analysis:

-

Assign all proton and carbon resonances using the combination of 1D and 2D NMR data.

-

Extract ³JHH coupling constants from the high-resolution 1D ¹H spectrum or from the cross-peaks in the COSY spectrum.

-

Analyze the NOESY spectrum to identify key spatial proximities. Compare the observed NOEs with the inter-proton distances in the computationally generated low-energy conformers.

-

Integrate the experimental data with the computational results to build a self-consistent model of the predominant solution-phase conformation(s).

-

Table 1: Summary of Analytical Techniques for Conformational Analysis

| Technique | Information Provided | Causality Behind Choice |

| Computational Chemistry (DFT) | Identifies low-energy conformers, calculates relative energies and populations, predicts geometric parameters (bond lengths, angles, dihedrals). | Provides a theoretical framework for understanding the conformational landscape before experimental work. It is cost-effective for exploring a wide range of possibilities. |

| ¹H and ¹³C NMR Spectroscopy | Provides information on the chemical environment of each nucleus, connectivity, and through-bond couplings. | Essential for structural verification and as a foundation for more advanced NMR experiments. |

| 2D COSY NMR | Establishes proton-proton coupling networks. | Crucial for the unambiguous assignment of proton resonances in complex spin systems. |

| 2D NOESY/ROESY NMR | Identifies protons that are close in space (< 5 Å). | Provides direct experimental evidence for the folded (gauche) vs. extended (anti) conformation of the side chain and the relative orientation of the two moieties. |

| X-ray Crystallography | Provides the precise solid-state structure of the molecule. | Offers the "gold standard" for molecular structure if a suitable single crystal can be obtained. However, the solid-state conformation may not be the same as the one in solution. |

Predicted Conformational Profile and Conclusion

Based on the foundational principles of conformational analysis, the most probable low-energy conformation of N-(2-Phenylethyl)cyclohexanamine in a non-polar solvent is predicted to feature:

-

A chair conformation of the cyclohexane ring.

-

An equatorial orientation of the bulky N-(2-phenylethyl) substituent to minimize steric strain.

-

A significant population of the gauche conformer for the phenylethyl side chain, stabilized by an intramolecular N-H···π interaction.

However, the energetic balance between the gauche and anti conformers is likely to be subtle and potentially solvent-dependent. A comprehensive investigation utilizing the detailed computational and NMR spectroscopic protocols outlined in this guide is essential for a definitive characterization of the conformational landscape of this important molecule. Such an understanding is a critical prerequisite for the successful design and development of novel therapeutic agents based on the N-(2-Phenylethyl)cyclohexanamine scaffold.

References

-

Grimme, S., Hansen, A., Ehlert, S., & Mewes, J.-M. (2021). r²SCAN-3c: A “Swiss army knife” composite electronic-structure method. The Journal of Chemical Physics, 154(6), 064103. [Link]

-

Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(39), e202205735. [Link]

-

Godfrey, P. D., Hatherley, L. D., & Brown, R. D. (1995). The Shape of Neurotransmitters: The Molecular Structures of the Two Most Stable Conformers of Gaseous 2-Phenylethylamine. Journal of the American Chemical Society, 117(31), 8204–8210. [Link]

-

Vincenzi, M., Mercurio, F. A., & Leone, M. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729–2782. [Link]

-

Cabezas, C., Varela, M., & Alonso, J. L. (2007). Conformational study of 2-phenylethylamine by molecular-beam Fourier transform microwave spectroscopy. Physical Chemistry Chemical Physics, 9(32), 4521–4527. [Link]

-

Navarro-Retamal, C., & Pérez, C. (2022). Conceptual DFT-Based Computational Peptidology, Pharmacokinetics Study and ADMET Report of the Veraguamides A–G Family of Marine Natural Drugs. Marine Drugs, 20(2), 85. [Link]

-

Ferreira, R. J., et al. (2020). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 25(5), 1149. [Link]

-

Goti, A., et al. (2009). Conformational Preferences of 1-amino-2-phenylcyclohexanecarboxylic Acid, a Phenylalanine Cyclohexane Analogue. The Journal of Organic Chemistry, 74(20), 7834–7843. [Link]

Sources

Technical Guide: A Mechanistic and Methodological Framework for the Inhibition of Ganglioside Synthesis

Section 1: Foundational Principles of Ganglioside Synthesis and Its Inhibition

The Biological Significance of Gangliosides

Gangliosides are a class of glycosphingolipids characterized by a ceramide lipid anchor and a complex oligosaccharide chain containing one or more sialic acid residues.[1][2] They are integral components of the outer leaflet of the plasma membrane, particularly abundant in the central nervous system.[3] Gangliosides are not merely structural lipids; they are key modulators of cellular function, participating in:

-

Signal Transduction: Modulating the function of membrane receptors, such as growth factor receptors.[4]

-

Cell-Cell Recognition and Adhesion: Acting as ligands for cell surface lectins.

-

Pathogen Interaction: Serving as host cell receptors for viruses and bacterial toxins.[2]

Given their roles in fundamental cellular processes, aberrant ganglioside expression is implicated in numerous pathologies, including lysosomal storage disorders (e.g., Gaucher and Tay-Sachs disease), neurodegenerative diseases, and cancer progression.[4][5][6]

Glucosylceramide Synthase: The Gateway to Ganglioside Synthesis

The biosynthesis of nearly all gangliosides begins with a critical, rate-limiting step: the transfer of glucose from UDP-glucose to a ceramide backbone. This reaction is catalyzed by the enzyme UDP-glucose:ceramide glucosyltransferase , more commonly known as Glucosylceramide Synthase (GCS) .[5][7]

By converting ceramide to glucosylceramide (GlcCer), GCS initiates the entire cascade of glycosphingolipid synthesis.[8] Downstream enzymes subsequently add more sugar and sialic acid units to create the complex array of gangliosides (GM3, GD3, GM1, etc.). Therefore, inhibiting GCS provides a powerful therapeutic and research strategy known as Substrate Reduction Therapy (SRT) .[7][9][10] By blocking the first committed step, SRT aims to decrease the production of all downstream glycosphingolipids, thereby preventing their accumulation in disease states.[7][11]

Caption: The ganglioside synthesis pathway, highlighting the inhibitory action on GCS.

A Profile of Exemplary GCS Inhibitors

A number of small molecules have been developed to specifically inhibit GCS. These compounds often function as ceramide analogues, competitively inhibiting the enzyme's active site.[4]

-

D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP): A widely used research tool for studying the cellular effects of ganglioside depletion.[12][13] It effectively inhibits GCS and has been shown to suppress cell proliferation in cancer models by targeting critical signaling pathways.[4][14]

-

Eliglustat (Cerdelga®): An FDA-approved oral SRT for the treatment of Gaucher disease type 1.[11] It is a potent and specific GCS inhibitor that reduces the rate of glucosylceramide production, helping to restore metabolic balance in patients.[7][11][15] Its in vitro IC50 is approximately 24-25 nM.[9][15]

These compounds serve as the gold standard for validating experimental systems designed to test novel inhibitors like N-(2-Phenylethyl)cyclohexanamine hydrochloride.

Section 2: Experimental Design and Protocols

Validating the inhibition of ganglioside synthesis requires a multi-step workflow, from cell culture to sophisticated analytical quantification. This section provides a comprehensive, self-validating protocol.

Caption: A generalized workflow for assessing the inhibition of ganglioside synthesis.

Materials and Reagents

| Reagent/Material | Recommended Specifications | Purpose |

| Cell Line | Human liver cancer (e.g., JHH7), fibroblasts, or other relevant line | Biological system for testing |

| GCS Inhibitor | Test compound, PDMP (positive control) | Active agents |

| Vehicle | DMSO (or appropriate solvent for inhibitor) | Negative control |

| Culture Medium | DMEM/RPMI-1640 + 10% FBS | Cell growth |

| Extraction Solvents | Chloroform, Methanol (HPLC Grade) | Lipid extraction |

| HPTLC Plate | Silica Gel 60 HPTLC Plates | Stationary phase for separation |

| HPTLC Solvents | Chloroform, Methanol, 0.2% aq. CaCl₂ | Mobile phase for separation |

| Visualization Reagent | Resorcinol-HCl or Orcinol-H₂SO₄ | Stains sialic acid for detection |

| LC-MS Solvents | Acetonitrile, Formic Acid (LC-MS Grade) | Mobile phase for LC-MS |

| Internal Standards | Deuterated Gangliosides (e.g., GM3-d3) | Quantification standard for MS |

Protocol 1: In Vitro Cell Treatment and Lipid Extraction

This protocol describes the initial steps of treating cultured cells and extracting the total lipid content, which includes gangliosides.

-

Cell Seeding: Plate a suitable cell line (e.g., JHH7 liver cancer cells) in 10 cm dishes at a density that will result in ~80% confluency at the time of harvest. Culture in standard medium (e.g., DMEM + 10% FBS).

-

Rationale: Ensuring sub-confluent, healthy cells provides a consistent metabolic baseline for the experiment.

-

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing the GCS inhibitor. A dose-response experiment is recommended.

-

Test Compound: this compound at various concentrations (e.g., 1, 5, 10, 25 µM).

-

Positive Control: PDMP at a known effective concentration (e.g., 25 µM).[14]

-

Vehicle Control: An equivalent volume of the solvent (e.g., DMSO) used to dissolve the inhibitors. This is critical to ensure observed effects are not due to the solvent.

-

-

Incubation: Incubate cells for 24-48 hours.

-

Rationale: This duration is typically sufficient to observe significant changes in ganglioside profiles following GCS inhibition.[14]

-

-

Harvesting: Wash cells twice with ice-cold PBS, then scrape them into a conical tube. Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes).

-

Lipid Extraction (Folch Method): a. Resuspend the cell pellet in a defined volume of water. b. Add Chloroform:Methanol (2:1, v/v) to the cell suspension to achieve a final solvent ratio of Chloroform:Methanol:Water of 8:4:3. c. Vortex vigorously and agitate for 20-30 minutes to ensure complete extraction. d. Centrifuge to separate the phases. The lower organic phase contains neutral lipids, while the upper aqueous phase contains gangliosides.[16] e. Carefully collect the upper aqueous phase for ganglioside analysis.

Protocol 2: Analysis by High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC provides excellent qualitative and semi-quantitative visualization of ganglioside profiles.[17][18]

-

Sample Spotting: Using a microsyringe, carefully spot a small volume of the extracted aqueous phase onto the origin line of an activated HPTLC plate.[19] Also spot a lane with a mixed ganglioside standard (containing GM3, GM1, GD1a, etc.) for identification.[20]

-

Chromatogram Development: Place the plate in a TLC chamber containing a mobile phase, typically Chloroform:Methanol:0.2% aqueous CaCl₂ (e.g., 60:40:9, v/v/v).[16] Allow the solvent front to migrate near the top of the plate.

-

Visualization: a. Dry the plate thoroughly. b. Spray the plate evenly with a resorcinol-HCl reagent, which specifically stains sialic acid-containing lipids.[20] c. Heat the plate (e.g., at 95-110°C) until distinct purple bands appear.[19]

-

Interpretation: Compare the lanes from treated cells to the vehicle control. A potent GCS inhibitor will cause a visible reduction or complete disappearance of all major ganglioside bands (GM3, GD1a, etc.) compared to the control. The ganglioside standard lane allows for the identification of these bands.

Protocol 3: Quantitative Analysis by LC-MS/MS

For precise quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[21][22] It offers high sensitivity and the ability to measure individual ganglioside species.[23]

-

Sample Preparation: Dry the extracted aqueous phase (from Protocol 1) under nitrogen. Reconstitute in a suitable injection solvent (e.g., Acetonitrile/Water). Add a known concentration of a deuterated internal standard (e.g., GM3-d3).[22]

-

Rationale: The internal standard corrects for variations in sample processing and instrument response, which is essential for accurate quantification.

-

-

LC Separation: Inject the sample onto an appropriate LC column (e.g., a HILIC column) to separate different ganglioside species.[21] Use a gradient of solvents, such as acetonitrile and water with formic acid, to elute the gangliosides.[23]

-

MS/MS Detection: Analyze the eluting compounds on a tandem mass spectrometer (e.g., a QTRAP) operating in Multiple Reaction Monitoring (MRM) mode.[3][22]

-

Rationale: MRM is highly specific. For each ganglioside, a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This provides a unique "signature" for each analyte, minimizing interference from the complex biological matrix.

-

-

Data Analysis: Quantify the amount of each ganglioside in the sample by comparing the peak area of the endogenous ganglioside to the peak area of its corresponding internal standard. Calculate the percent inhibition for each treated sample relative to the vehicle control.

Section 3: Data Interpretation and Expected Outcomes

A successful experiment will demonstrate a dose-dependent reduction in the levels of major gangliosides in cells treated with an effective GCS inhibitor.

Table 1: Hypothetical Quantitative LC-MS/MS Results

| Treatment | Concentration (µM) | GM3 Level (pmol/mg protein) | % Inhibition of GM3 | GD1a Level (pmol/mg protein) | % Inhibition of GD1a |

| Vehicle (DMSO) | 0 | 150.2 | 0% | 88.5 | 0% |

| Test Compound | 1 | 118.7 | 21% | 71.2 | 20% |

| Test Compound | 10 | 45.1 | 70% | 25.8 | 71% |

| Test Compound | 25 | 12.3 | 92% | 7.9 | 91% |

| PDMP (Control) | 25 | 10.5 | 93% | 6.2 | 93% |

The data should clearly show that as the concentration of the inhibitor increases, the amount of downstream gangliosides decreases significantly. The effect of a novel test compound can be benchmarked against the positive control (PDMP). This comprehensive approach, combining visual HPTLC with precise LC-MS/MS quantification, provides a robust and reliable system for characterizing inhibitors of ganglioside synthesis.

References

- PubMed. (n.d.). Inhibitors of Glucosylceramide Synthase.

- ACS Publications. (2022, February 21). Discovery of Brain-Penetrant Glucosylceramide Synthase Inhibitors with a Novel Pharmacophore.

- MDPI. (n.d.). Targeting Glucosylceramide Synthase: Innovative Drug Repurposing Strategies for Lysosomal Diseases.

- PubMed. (n.d.). A specific and potent inhibitor of glucosylceramide synthase for substrate inhibition therapy of Gaucher disease.

- ACS Publications. (n.d.). Discovery and Characterization of an Inhibitor of Glucosylceramide Synthase.

- PubMed Central. (2024, October 2). An Optimized Liquid Chromatography–Mass Spectrometry Method for Ganglioside Analysis in Cell Lines.

- ResearchGate. (2025, August 10). Eliglustat tartrate: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease.

- Sanofi Campus. (n.d.). Cerdelga® (eliglustat) Mechanism of Action.

- PubMed. (n.d.). D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol alters cellular cholesterol homeostasis by modulating the endosome lipid domains.

- PubMed Central. (2024, August 27). A multiplexed targeted method for profiling of serum gangliosides and glycosphingolipids: application to GM2-gangliosidosis.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Eliglustat?

- Scribd. (2014, March 1). LC/MS/MS for Plasma Gangliosides.

- Synapse. (2023, September 18). A Comprehensive Review of Eliglustat's R&D Innovations and Drug Target Mechanism.

- MDPI. (2022, December 12). Improved Quantitative Approach for Monitorization of Gangliosides Structural Diversity in Fungal Cell Factories by LC-MS/MS.

- PubMed. (n.d.). D,L-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (DL-PDMP) Increases Endoplasmic Reticulum Stress, Autophagy and Apoptosis Accompanying Ceramide Accumulation via Ceramide Synthase 5 Protein Expression in A549 Cells.

- JCGGDB. (n.d.). Thin-layer chromatography (TLC) of glycolipids.

- PubMed. (2000). Ganglioside analysis by high-performance thin-layer chromatography.

- R Discovery. (n.d.). What are the mechanisms of action of Eliglustat Tartrate at the molecular and cellular levels in its therapeutic use?

- ScienceDirect. (2022, November 18). Ganglioside lipidomics of CNS myelination using direct infusion shotgun mass spectrometry.

- ResearchGate. (2025, August 9). Ganglioside Analysis by High-Performance Thin-Layer Chromatography.

- NCBI. (2021, September 27). Thin-layer chromatography-immunostaining method and enzyme-linked immunosorbent assay for detection of gangliosides by specific antibodies.

- Augusta University Research Profiles. (n.d.). High-performance thin-layer chromatography and densitometric determination of brain ganglioside compositions of several species.

- Sigma-Aldrich. (n.d.). threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride.

- NIH. (n.d.). Ganglioside Extraction, Purification and Profiling.

- Parchem. (n.d.). This compound (Cas 2031259-12-6).

- PubMed Central. (n.d.). Ganglioside Biochemistry.

- MDPI. (1989, November 3). Inhibition of Ganglioside Synthesis Suppressed Liver Cancer Cell Proliferation through Targeting Kinetochore Metaphase Signaling.

- FUJIFILM Wako Chemicals. (n.d.). This compound.

Sources

- 1. Thin-layer chromatography-immunostaining method and enzyme-linked immunosorbent assay for detection of gangliosides by specific antibodies - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Ganglioside Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. Targeting Glucosylceramide Synthase: Innovative Drug Repurposing Strategies for Lysosomal Diseases [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Comprehensive Review of Eliglustat's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]

- 7. What is the mechanism of Eliglustat? [synapse.patsnap.com]

- 8. Inhibitors of Glucosylceramide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A specific and potent inhibitor of glucosylceramide synthase for substrate inhibition therapy of Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Cerdelga® Mechanism of Action | For US HCPs [pro.campus.sanofi]

- 12. D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol alters cellular cholesterol homeostasis by modulating the endosome lipid domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. D,L-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (DL-PDMP) increases endoplasmic reticulum stress, autophagy and apoptosis accompanying ceramide accumulation via ceramide synthase 5 protein expression in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of Ganglioside Synthesis Suppressed Liver Cancer Cell Proliferation through Targeting Kinetochore Metaphase Signaling | MDPI [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Ganglioside analysis by high-performance thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 19. [Thin-layer chromatography (TLC) of glycolipids]:Glycoscience Protocol Online Database [jcggdb.jp]

- 20. Ganglioside Extraction, Purification and Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. An Optimized Liquid Chromatography–Mass Spectrometry Method for Ganglioside Analysis in Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A multiplexed targeted method for profiling of serum gangliosides and glycosphingolipids: application to GM2-gangliosidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Improved Quantitative Approach for Monitorization of Gangliosides Structural Diversity in Fungal Cell Factories by LC-MS/MS [mdpi.com]

Methodological & Application

A Systematic Approach to Reversed-Phase HPLC Method Development for the Analysis of N-(2-Phenylethyl)cyclohexanamine Hydrochloride

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development of a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of N-(2-Phenylethyl)cyclohexanamine hydrochloride. As a secondary amine with both aliphatic and aromatic moieties, this compound presents unique chromatographic challenges, including the potential for peak tailing on silica-based columns. This guide is designed for researchers, analytical scientists, and drug development professionals, offering a logical, science-driven workflow from initial compound assessment to a finalized, ready-to-validate protocol. We will explore the critical aspects of column and mobile phase selection, detector optimization, and provide a detailed starting protocol grounded in the fundamental principles of chromatography.

Introduction: The Analytical Challenge

This compound (Molecular Formula: C₁₄H₂₂ClN) is an organic compound featuring a cyclohexylamine group attached to a phenylethyl chain.[1][2] Its structure combines a non-polar cyclohexyl ring and a phenyl group with a basic secondary amine, which dictates its chromatographic behavior. The analysis of such compounds is crucial in pharmaceutical development for purity assessment, stability testing, and quality control.[3][4]

The primary challenge in analyzing basic compounds like N-(2-Phenylethyl)cyclohexanamine via RP-HPLC is the interaction between the protonated amine group and residual silanol groups on the surface of conventional silica-based stationary phases. This secondary interaction can lead to poor peak shape, characterized by significant tailing, which compromises resolution and reduces the accuracy of quantification.[5] Therefore, a successful method must be designed to mitigate these effects to ensure symmetrical peaks and reproducible results.

This application note follows a systematic approach to developing an efficient analytical method, emphasizing the rationale behind each experimental choice to build a trustworthy and scientifically sound protocol.[6]

Foundational Strategy: Physicochemical Properties & Method Selection

A successful HPLC method begins with an understanding of the analyte's properties.[4]

-

Structure and Polarity: The molecule has a calculated LogP (partition coefficient) that suggests moderate lipophilicity, making it an ideal candidate for reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar.[5][7]

-

UV Absorbance: The presence of the phenyl group provides a chromophore, allowing for direct detection using a UV-Vis spectrophotometer.[5] A wavelength scan would reveal a λmax, typically around 210-220 nm and a secondary maximum around 254-265 nm for the benzene ring, providing a sensitive and straightforward detection method.

-

pKa (Acidity Constant): As an amine, the compound is basic. The pKa of the conjugate acid is critical for selecting the mobile phase pH. To ensure the analyte is in a single, stable ionic form (protonated) and to suppress the ionization of residual silanol groups on the stationary phase, a mobile phase buffered to a low pH (typically between 2.5 and 4.0) is highly recommended.

Based on this assessment, Reversed-Phase HPLC with a buffered mobile phase and UV detection is the most logical and efficient analytical technique.[3][8]

A Systematic Workflow for Method Development

The development of an HPLC method is an iterative process of selection and optimization. The following workflow provides a structured path from initial screening to a finalized method.

Caption: A logical workflow for HPLC method development.

Causality in Experimental Choices

-

Column Selection: A modern, high-purity silica C18 column with end-capping is the primary choice. End-capping minimizes the number of free silanol groups, directly reducing the potential for peak tailing with basic analytes. A column with dimensions like 100-150 mm length, 4.6 mm internal diameter, and particle size of 3-5 µm offers a good balance of efficiency and backpressure for standard HPLC systems. For potentially complex separations, UHPLC columns (e.g., <2 µm particle size) can provide significantly higher resolution.

-

Mobile Phase Composition:

-

Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol (MeOH) as it provides lower backpressure and often better peak shapes for many compounds.

-

Aqueous Phase & Buffer: To control the pH and mitigate silanol interactions, a buffer is essential. A phosphate or formate buffer at pH 3.0 is an excellent starting point. For example, a 20 mM potassium phosphate buffer, adjusted to pH 3.0 with phosphoric acid, is effective. This low pH ensures the secondary amine is consistently protonated and suppresses silanol activity.

-

-

Detection Wavelength: For maximum sensitivity, the λmax of the phenyl chromophore should be used.[6] If specificity is more critical in a sample with interfering substances, a higher wavelength where impurities do not absorb might be chosen. A photodiode array (PDA) detector is invaluable during development to assess peak purity and select the optimal wavelength.

-

Gradient vs. Isocratic Elution: A gradient elution (e.g., starting with a low percentage of organic modifier and increasing over time) is highly recommended for initial method development.[6] It ensures that all components, including late-eluting impurities, are eluted from the column in a reasonable time and provides sharp peaks. Once the retention time of the main analyte is known, the method can be optimized to an isocratic (constant mobile phase composition) method for faster run times in routine QC environments.

Detailed Application Protocol: A Starting Point

This protocol is a robust starting point derived from the principles outlined above. Scientists should treat this as a baseline to be verified and optimized on their specific instrumentation.

Instrumentation and Materials

| Category | Item |

| Instrumentation | HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a PDA or UV-Vis detector. |

| Column | C18 End-capped Column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Chemicals | This compound Reference Standard |

| Acetonitrile (HPLC Grade) | |

| Methanol (HPLC Grade) | |

| Monobasic Potassium Phosphate (KH₂PO₄) | |

| Phosphoric Acid (H₃PO₄) | |

| Water (HPLC Grade or Milli-Q) |

Solution Preparation

-

Mobile Phase A (Aqueous Buffer):

-

Weigh 2.72 g of KH₂PO₄ and dissolve in 1 L of HPLC-grade water to make a 20 mM solution.

-

Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.

-

Filter through a 0.45 µm membrane filter.

-

-

Mobile Phase B (Organic):

-

Acetonitrile (100%).

-

-

Diluent:

-

Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio. This ensures compatibility with the mobile phase and promotes good peak shape.[4]

-

-

Standard Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of this compound reference standard.

-

Transfer to a 10 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent.

-

-

Working Standard Solution (e.g., 0.1 mg/mL):

-

Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask.

-

Dilute to volume with the diluent.

-

Chromatographic Conditions

| Parameter | Recommended Condition | Justification |

| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard for good resolution and efficiency. |

| Mobile Phase | A: 20 mM KH₂PO₄, pH 3.0B: Acetonitrile | Buffered low pH minimizes peak tailing. |

| Gradient Program | Time (min) | % B |

| 0.0 | 30 | |

| 15.0 | 80 | |

| 17.0 | 80 | |

| 17.1 | 30 | |

| 20.0 | 30 | |

| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Provides stable retention times. |

| Injection Volume | 10 µL | A common starting volume. |

| Detection | UV at 215 nm | High sensitivity for the phenyl group. |

| Run Time | 20 minutes | Allows for elution of potential impurities. |

System of Trust: Method Validation Principles

Once a satisfactory chromatographic separation is achieved, the method must be validated to prove its suitability for the intended purpose. Validation is a regulatory requirement in the pharmaceutical industry and ensures the trustworthiness of the generated data.[9]

Caption: Interconnectivity of key HPLC method validation parameters.

A brief outline for validating the developed method includes:

-

Specificity: Inject the diluent, a placebo (if in a formulation), and a spiked sample to demonstrate that there is no interference at the retention time of the analyte.

-

Linearity: Prepare a series of at least five concentrations of the standard and inject them. Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be >0.999.

-

Accuracy: Analyze samples with known concentrations (e.g., by spiking a placebo) at different levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should typically be within 98-102%.

-

Precision:

-

Repeatability: Perform at least six replicate injections of the same standard. The relative standard deviation (RSD) should be <2%.

-

Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument to assess variability.

-

-

Robustness: Intentionally make small variations to the method parameters (e.g., pH ±0.2, column temperature ±5 °C, flow rate ±0.1 mL/min) and observe the impact on the results. The method should remain reliable.[10]

Conclusion

This application note has detailed a systematic and science-based approach to developing a reliable RP-HPLC method for the analysis of this compound. By understanding the analyte's physicochemical properties and making informed choices regarding the column, mobile phase, and detector settings, a robust separation can be achieved. The provided protocol serves as an excellent starting point for method development and subsequent validation, empowering researchers and QC analysts to generate accurate and trustworthy data for this and structurally similar compounds.

References

- Vertex AI Search. (2026).

- Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success.

- Walsh Medical Media. (n.d.). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development.

- BenchChem. (2025).

- Pharmaguideline. (n.d.). Steps for HPLC Method Development.

- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.

- Parchem. (n.d.). This compound (Cas 2031259-12-6).

- PubChem - NIH. (n.d.). N-phenethylcyclohexanamine | C14H21N | CID 3673831.

- NIH - PMC. (n.d.). UHPLC assay and impurity methods for diphenhydramine and phenylephrine hydrochloride oral solution.

- PubMed Central. (n.d.).

- CymitQuimica. (n.d.). This compound.

Sources

- 1. parchem.com [parchem.com]

- 2. This compound [cymitquimica.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. asianjpr.com [asianjpr.com]

- 5. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]

- 6. pharmtech.com [pharmtech.com]

- 7. N-phenethylcyclohexanamine | C14H21N | CID 3673831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmasalmanac.com [pharmasalmanac.com]

- 9. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. UHPLC assay and impurity methods for diphenhydramine and phenylephrine hydrochloride oral solution - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of N-(2-Phenylethyl)cyclohexanamine via Reductive Amination: An Application Note and Detailed Protocol

Abstract

This document provides a comprehensive guide for the synthesis of N-(2-Phenylethyl)cyclohexanamine, a secondary amine with applications in pharmaceutical research and chemical synthesis. The protocol details a one-pot reductive amination procedure reacting cyclohexanone with 2-phenylethylamine using sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental protocol, data interpretation, and troubleshooting advice to ensure reproducible and high-yield synthesis.

Introduction: The Significance of Reductive Amination

Reductive amination is a cornerstone of modern organic synthesis, providing a highly efficient and controlled method for the formation of carbon-nitrogen bonds.[1][2] This powerful transformation is widely employed in the pharmaceutical industry for the synthesis of a vast array of bioactive molecules, from small molecule drugs to complex natural products.[1] The reaction proceeds through the initial formation of an imine or iminium ion from a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine.[1][3] This method circumvents the common issue of overalkylation often encountered with direct alkylation of amines, making it a superior strategy for producing primary, secondary, and tertiary amines with high selectivity.[1][3]

The synthesis of N-(2-Phenylethyl)cyclohexanamine serves as an excellent case study for this methodology. The target molecule incorporates both an aliphatic cyclic amine and an aromatic moiety, structural features commonly found in pharmacologically active compounds. This protocol has been optimized for clarity, safety, and efficiency, utilizing sodium triacetoxyborohydride (STAB), a reagent known for its mildness and remarkable selectivity, which allows for a convenient one-pot procedure.[1][4]

Reaction Mechanism and Reagent Selection

The reductive amination of cyclohexanone with 2-phenylethylamine proceeds in two key stages within a single reaction vessel: iminium ion formation and subsequent reduction.

2.1. Mechanistic Pathway

-

Nucleophilic Attack and Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the nitrogen atom of 2-phenylethylamine on the electrophilic carbonyl carbon of cyclohexanone. This forms a tetrahedral intermediate known as a hemiaminal.

-

Dehydration to Iminium Ion: Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). The lone pair of electrons on the adjacent nitrogen atom then expels the water molecule, forming a resonance-stabilized iminium ion.[5] The mildly acidic environment is crucial; a pH of around 4-5 is optimal for imine formation.[3]

-

Hydride Reduction: The reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion. This reduction of the C=N double bond yields the final secondary amine product, N-(2-Phenylethyl)cyclohexanamine.

Caption: Reductive Amination Workflow.

2.2. Rationale for Reagent Selection

-

Sodium Triacetoxyborohydride (STAB): STAB is the reducing agent of choice for this one-pot protocol.[1][4] Its primary advantage lies in its selectivity. It is a milder reducing agent than sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[3][6] The electron-withdrawing effects of the three acetoxy groups stabilize the boron-hydrogen bond, making it less reactive.[1][4] This allows STAB to selectively reduce the protonated iminium ion intermediate much faster than it reduces the starting ketone, preventing the formation of cyclohexanol as a byproduct.[1][4] Furthermore, it is a safer alternative to sodium cyanoborohydride, which can release toxic hydrogen cyanide gas upon contact with strong acids.[6][7]

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are relatively non-polar and aprotic, effectively solubilizing the reactants and intermediates without interfering with the reaction.[4]

-

Acetic Acid (Optional Catalyst): While the reaction can proceed without an acid catalyst, a catalytic amount of acetic acid can accelerate the formation of the iminium ion, particularly with less reactive ketones.[4][8]

Experimental Protocol

3.1. Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Physical Data |

| Cyclohexanone | C₆H₁₀O | 98.14 | 5.0 | 1.0 | Density: 0.948 g/mL |

| 2-Phenylethylamine | C₈H₁₁N | 121.18 | 5.0 | 1.0 | Density: 0.983 g/mL |

| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 7.5 | 1.5 | Solid |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | Solvent |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | Aqueous Solution |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | Drying Agent |

3.2. Safety Precautions

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Sodium triacetoxyborohydride is moisture-sensitive and can release acetic acid. Handle it quickly in a dry environment.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

3.3. Step-by-Step Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (0.49 g, 5.0 mmol) and 2-phenylethylamine (0.61 g, 5.0 mmol).

-

Solvent Addition: Add 20 mL of dichloromethane (DCM) to the flask.

-

Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the hemiaminal and iminium ion.

-

Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) to the reaction mixture in portions over 5-10 minutes. The addition may cause a slight exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

-

Work-up - Quenching: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), carefully quench the reaction by the slow addition of 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 10-15 minutes until gas evolution ceases.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Work-up - Washing and Drying: Combine the organic layers and wash with 20 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure N-(2-Phenylethyl)cyclohexanamine as a colorless to pale yellow oil.

Sources

- 1. sciencemadness.org [sciencemadness.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Sodium triacetoxyborohydride [organic-chemistry.org]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

- 7. Sodium cyanoborohydride [organic-chemistry.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Notes and Protocols for the Preclinical Evaluation of N-(2-Phenylethyl)cyclohexanamine

Abstract

These application notes provide a comprehensive experimental framework for the initial characterization of the pharmacological and toxicological effects of N-(2-Phenylethyl)cyclohexanamine, a synthetic compound with a structural resemblance to known psychoactive agents. The core of this document is a multi-tiered research plan designed to elucidate the compound's mechanism of action, physiological effects, and potential liabilities. The protocols herein are designed to be self-validating, providing a clear rationale for each experimental choice to ensure scientific integrity and reproducibility. This guide is intended for researchers in pharmacology, toxicology, and drug development engaged in the study of novel psychoactive substances (NPS).[1][2]

Introduction and Rationale

N-(2-Phenylethyl)cyclohexanamine is a molecule combining a phenethylamine moiety with a cyclohexylamine group.[3][4] The phenethylamine skeleton is a cornerstone of many neuroactive compounds, including neurotransmitters like dopamine and norepinephrine, and a wide range of stimulants, empathogens, and hallucinogens.[5][6] The addition of a cyclohexyl group to the amine introduces lipophilicity which can significantly impact its interaction with biological targets and its pharmacokinetic properties.[7][8]

Given the structural alerts, a systematic investigation is warranted to determine the neuropharmacological profile of N-(2-Phenylethyl)cyclohexanamine. The potential for this compound to interact with central nervous system (CNS) targets, such as monoamine transporters or G-protein coupled receptors (GPCRs), is high. Therefore, the following experimental design employs a tiered approach, starting with broad in vitro screening to identify primary molecular targets, followed by more focused in vitro functional characterization and in vivo behavioral and toxicological assessment.

Physicochemical Characterization

A foundational step in the study of any new chemical entity is the confirmation of its identity and purity.

| Property | Value | Source |

| Molecular Formula | C14H21N | [3][4] |

| Molecular Weight | 203.32 g/mol | [3][4] |

| CAS Number | 51827-40-8 | [4] |

Protocol 2.1: Compound Verification

-

Identity Confirmation: Confirm the structure of the test compound using Nuclear Magnetic Resonance (¹H and ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS).

-

Purity Analysis: Determine the purity of the compound using High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). A purity of >98% is recommended for all biological assays.

-

Solubility Assessment: Determine the solubility in aqueous buffers (e.g., PBS) and common organic solvents (e.g., DMSO) to prepare appropriate stock solutions for in vitro and in vivo studies.

Tier 1: In Vitro Target Screening and Primary Mechanism of Action

The initial phase of investigation aims to identify the primary molecular targets of N-(2-Phenylethyl)cyclohexanamine from a broad panel of CNS-related receptors and transporters. This approach helps to rapidly focus subsequent, more detailed studies.

Rationale for Target Selection

Based on the phenethylamine core, the primary hypothesis is that N-(2-Phenylethyl)cyclohexanamine may interact with monoamine systems. Therefore, the screening panel should prioritize:

-

Monoamine Transporters: Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).

-

Serotonin Receptors: Particularly 5-HT1A and 5-HT2A subtypes, which are common targets for psychoactive compounds.[9]

-

Dopamine Receptors: D1 and D2 subtypes.

-

Adrenergic Receptors: α1 and α2 subtypes.

-

Opioid Receptors: µ, δ, and κ subtypes, to rule out or confirm opioid activity.

Experimental Workflow: In Vitro Screening

Caption: Tier 1 In Vitro Screening Workflow.

Protocol 3.1: Radioligand Binding Assays

This protocol determines the affinity of the test compound for various receptors by measuring its ability to displace a specific, high-affinity radioligand.

-

Preparation: Utilize commercially available cell membranes or tissue homogenates expressing the target receptor (e.g., HEK293 cells transfected with human DAT, or rat brain cortex for 5-HT2A receptors).

-